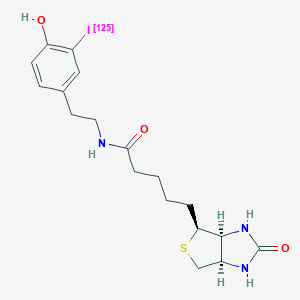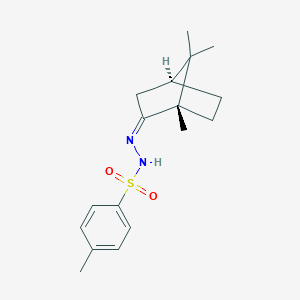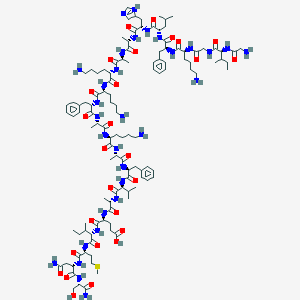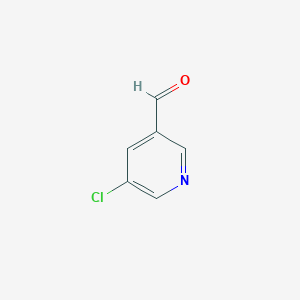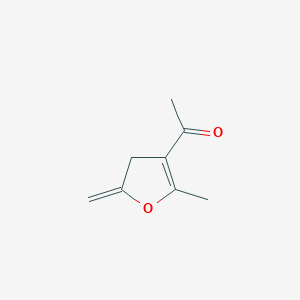
1-(5-Methyl-2-methylidene-3H-furan-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methyl-2-methylidene-3H-furan-4-yl)ethanone, also known as furfuryl methyl ketone, is an organic compound that belongs to the family of furan derivatives. It is widely used in the chemical industry as a solvent, flavoring agent, and in the production of resins, plastics, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(5-Methyl-2-methylidene-3H-furan-4-yl)ethanone is not fully understood. However, it has been suggested that it exerts its pharmacological effects by modulating various signaling pathways, such as the NF-κB and MAPK pathways. It has also been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
1-(5-Methyl-2-methylidene-3H-furan-4-yl)ethanone has been shown to have a variety of biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and pain in various animal models. It has also been shown to possess antimicrobial activity against a wide range of microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(5-Methyl-2-methylidene-3H-furan-4-yl)ethanone in lab experiments is its relatively low toxicity. It is also readily available and easy to synthesize. However, one of the limitations is its instability in the presence of air and light, which can lead to the formation of unwanted byproducts.
Orientations Futures
Future research on 1-(5-Methyl-2-methylidene-3H-furan-4-yl)ethanone could focus on its potential as a chemotherapeutic agent for the treatment of cancer, as well as its use as a natural antioxidant and anti-inflammatory agent. Further studies could also investigate its potential as a food preservative and flavoring agent. Additionally, the synthesis method could be optimized to improve the yield and purity of the product.
Méthodes De Synthèse
1-(5-Methyl-2-methylidene-3H-furan-4-yl)ethanone can be synthesized by the condensation reaction of furfural and acetone in the presence of an acid catalyst. The reaction takes place at high temperature and pressure, and the product is obtained by distillation and purification.
Applications De Recherche Scientifique
1-(5-Methyl-2-methylidene-3H-furan-4-yl)ethanone has been extensively studied for its biological and pharmacological properties. It has been found to possess antioxidant, anti-inflammatory, analgesic, and antimicrobial activities. It has also shown potential as a chemotherapeutic agent for the treatment of cancer.
Propriétés
Numéro CAS |
122132-63-2 |
|---|---|
Nom du produit |
1-(5-Methyl-2-methylidene-3H-furan-4-yl)ethanone |
Formule moléculaire |
C8H10O2 |
Poids moléculaire |
138.16 g/mol |
Nom IUPAC |
1-(5-methyl-2-methylidene-3H-furan-4-yl)ethanone |
InChI |
InChI=1S/C8H10O2/c1-5-4-8(6(2)9)7(3)10-5/h1,4H2,2-3H3 |
Clé InChI |
KDDCIBMZLTYGHR-UHFFFAOYSA-N |
SMILES |
CC1=C(CC(=C)O1)C(=O)C |
SMILES canonique |
CC1=C(CC(=C)O1)C(=O)C |
Synonymes |
Ethanone, 1-(4,5-dihydro-2-methyl-5-methylene-3-furanyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



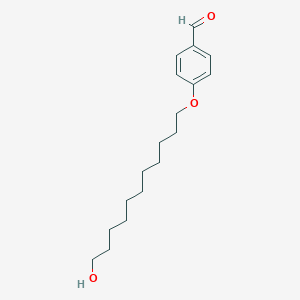
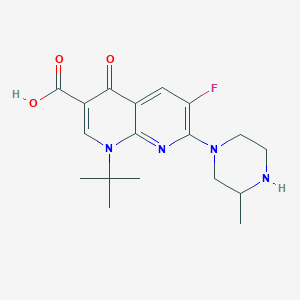
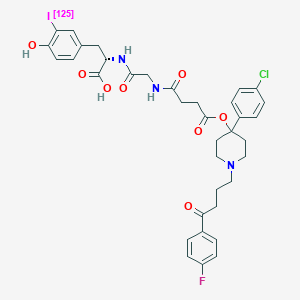
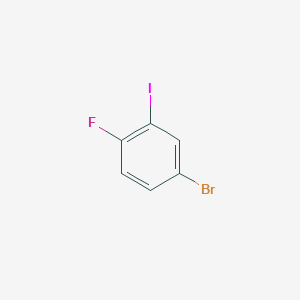

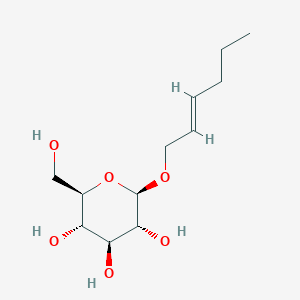


![[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide](/img/structure/B56258.png)
